![molecular formula C12H14N2O3 B185842 (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid CAS No. 176439-44-4](/img/structure/B185842.png)
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, or (2S,4S)-4-ABA, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in synthesis and as a reagent in many laboratory experiments.
Scientific Research Applications
Medical Imaging
This compound has been used in the synthesis of (2S,4S)4–[18F]FPArg , which can penetrate the blood-brain barrier and image gliomas with high contrast in MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc. It is expected to be further applied in the diagnosis and efficacy evaluation of clinical glioma .
Synthesis of Amino Acids
It has been involved in a concise synthesis of enantiomerically pure forms of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline from commercially available starting materials with excellent diastereoselectivity .
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of (2S,4S)-diaminoglutaric acid , through C-Alkenylation of glycine in a Ni(II) complex .
Mechanism of Action
Target of Action
It is known that similar compounds interact with enzymes such as the 6-oxocamphor hydrolase . This enzyme plays a crucial role in the metabolism of certain organisms, including Rhodococcus sp .
Mode of Action
It is suggested that similar compounds may catalyze the carbon-carbon bond cleavage of certain substrates via a retro-claisen reaction .
Biochemical Pathways
It is known that similar compounds can influence the metabolism of certain organisms, potentially affecting a variety of biochemical pathways .
Result of Action
It is suggested that similar compounds may have significant effects on the metabolism of certain organisms .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODXOQKGULQFP-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570983 |
Source
|
Record name | (4S)-4-Amino-1-benzoyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid | |
CAS RN |
176439-44-4 |
Source
|
Record name | (4S)-4-Amino-1-benzoyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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